2,7-Dimethylisoindolin-1-one
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Overview
Description
2,7-Dimethylisoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family. These compounds are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules. The structure of this compound includes a fused ring system with two methyl groups at positions 2 and 7, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethylisoindolin-1-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,7-dimethylbenzylamine with phthalic anhydride in the presence of a catalyst can yield this compound. Ultrasonic-assisted synthesis has also been reported, which enhances reaction efficiency and yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,7-Dimethylisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various alkyl or aryl groups into the molecule .
Scientific Research Applications
2,7-Dimethylisoindolin-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,7-Dimethylisoindolin-1-one involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, influencing various biochemical pathways. Detailed studies have shown that it can inhibit certain enzymes, leading to therapeutic effects in diseases such as cancer .
Comparison with Similar Compounds
Isoindolin-1-one: A closely related compound with similar biological activities but lacking the methyl groups at positions 2 and 7.
N-isoindoline-1,3-dione: Another related compound with different substitution patterns and biological properties.
Uniqueness: 2,7-Dimethylisoindolin-1-one is unique due to the presence of methyl groups at positions 2 and 7, which can influence its chemical reactivity and biological activity. These structural differences can lead to variations in how the compound interacts with molecular targets, making it a valuable molecule for specific applications .
Properties
Molecular Formula |
C10H11NO |
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Molecular Weight |
161.20 g/mol |
IUPAC Name |
2,7-dimethyl-3H-isoindol-1-one |
InChI |
InChI=1S/C10H11NO/c1-7-4-3-5-8-6-11(2)10(12)9(7)8/h3-5H,6H2,1-2H3 |
InChI Key |
SWRBZPAXRUSSPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)CN(C2=O)C |
Origin of Product |
United States |
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